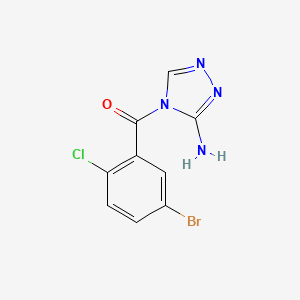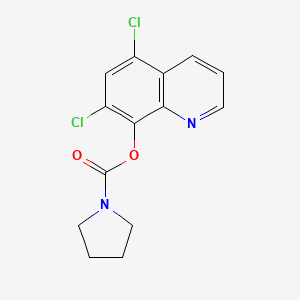
3-chloro-N-(4-chloro-2-fluorophenyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(4-chloro-2-fluorophenyl)-4-nitrobenzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been widely used in scientific research for its various biological and pharmacological properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-chloro-2-fluorophenyl)-4-nitrobenzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in various biological pathways. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
3-chloro-N-(4-chloro-2-fluorophenyl)-4-nitrobenzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, it has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-chloro-N-(4-chloro-2-fluorophenyl)-4-nitrobenzamide in lab experiments is its broad range of biological and pharmacological activities. It can be used to study the role of various proteins and enzymes in different biological pathways. Additionally, it has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for further drug development.
One of the limitations of using 3-chloro-N-(4-chloro-2-fluorophenyl)-4-nitrobenzamide in lab experiments is its limited solubility in water. This can make it difficult to administer in certain in vitro and in vivo experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of certain experiments.
Future Directions
There are several future directions for the research of 3-chloro-N-(4-chloro-2-fluorophenyl)-4-nitrobenzamide. One direction is to investigate its potential use in combination therapy with other anticancer drugs. Another direction is to study its effects on the immune system and its potential use as an immunomodulatory agent. Additionally, further research is needed to fully understand its mechanism of action and to identify its molecular targets.
Synthesis Methods
The synthesis of 3-chloro-N-(4-chloro-2-fluorophenyl)-4-nitrobenzamide involves the reaction of 4-chloro-2-fluoroaniline with 3-chloro-4-nitrobenzoyl chloride in the presence of a base. The reaction yields 3-chloro-N-(4-chloro-2-fluorophenyl)-4-nitrobenzamide as a white solid with a high yield.
Scientific Research Applications
3-chloro-N-(4-chloro-2-fluorophenyl)-4-nitrobenzamide has been extensively used in scientific research for its various biological and pharmacological properties. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. It has also been used as a tool to study the role of various proteins and enzymes in different biological pathways.
properties
IUPAC Name |
3-chloro-N-(4-chloro-2-fluorophenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FN2O3/c14-8-2-3-11(10(16)6-8)17-13(19)7-1-4-12(18(20)21)9(15)5-7/h1-6H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFALYOLLRMDTNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=C(C=C(C=C2)Cl)F)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5818691.png)
![N-[4-(5-methyl-2-furyl)phenyl]benzamide](/img/structure/B5818701.png)
![4-chloro-5-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B5818710.png)
![2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5818713.png)
![4-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B5818722.png)

![4-[(2,5-dimethylphenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5818725.png)


![ethyl 3-{4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B5818735.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5818745.png)